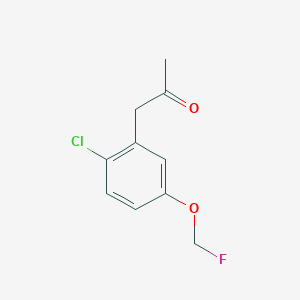
1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO2. It is a derivative of phenylpropanone, characterized by the presence of chloro and fluoromethoxy substituents on the aromatic ring.
Méthodes De Préparation
The synthesis of 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2-chloro-5-(fluoromethoxy)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism by which 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The chloro and fluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one can be compared with other phenylpropanone derivatives such as:
1-Phenyl-2-propanone: Known for its use in the synthesis of amphetamines, it lacks the chloro and fluoromethoxy substituents, making it less versatile in certain synthetic applications.
1-(2-Chloro-5-methoxyphenyl)propan-2-one: Similar in structure but without the fluorine atom, which can affect its reactivity and biological activity.
The presence of both chloro and fluoromethoxy groups in this compound makes it unique, offering distinct chemical and biological properties that can be leveraged in various applications .
Propriétés
Formule moléculaire |
C10H10ClFO2 |
|---|---|
Poids moléculaire |
216.63 g/mol |
Nom IUPAC |
1-[2-chloro-5-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10ClFO2/c1-7(13)4-8-5-9(14-6-12)2-3-10(8)11/h2-3,5H,4,6H2,1H3 |
Clé InChI |
XLOHSIRACDXFQG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC(=C1)OCF)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















